4-hydroxy-2-(trifluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
851341-56-5 |
|---|---|
Molecular Formula |
C8H5F3O4 |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
4-hydroxy-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3,12H,(H,13,14) |
InChI Key |
ZANWUIYWWRDBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Derivatization Patterns
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a variety of functional molecules.
Esterification and Amidation Reactions
4-hydroxy-2-(trifluoromethoxy)benzoic acid readily undergoes esterification and amidation reactions. These transformations are crucial for integrating this fluorinated building block into larger molecular scaffolds. For instance, it can be attached to benzofuran (B130515) derivatives through these linkages to produce potential antitubercular agents. ossila.com The para-positioning of the hydroxyl and carboxylic acid groups facilitates the synthesis of linear molecules, which is advantageous in materials science. ossila.com For example, polyesters incorporating segments of this compound have been shown to self-assemble into spherulite crystals used in the fabrication of optical vortex beam generators. ossila.com Similarly, it reacts with alkylated acyl chlorides in the synthesis of smectic C liquid crystals. ossila.com
The conversion of carboxylic acids to esters is a widely practiced reaction, often utilized in the production of polyesters. wikipedia.org While direct amidation by reacting a carboxylic acid with an amine is possible, it is not always straightforward. wikipedia.org Often, the ester is used as a precursor for amide formation. wikipedia.org
| Reactant | Reagent | Product Type | Application |
|---|---|---|---|
| This compound | Alkylated acyl chloride | Ester | Smectic C liquid crystals ossila.com |
| This compound | Benzofuran derivatives | Ester/Amide | Antitubercular agents ossila.com |
| This compound | Polymer backbone | Polyester | Optical vortex beam generators ossila.com |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of a carboxyl group, of benzoic acids to yield phenols is a synthetically valuable transformation. However, conventional methods often require harsh conditions. nih.gov Recent advancements have demonstrated that the decarboxylative hydroxylation of benzoic acids can be achieved at mild temperatures (35 °C) through photoinduced ligand-to-metal charge transfer (LMCT). nih.govresearchgate.net This process involves the formation of a copper carboxylate, which upon irradiation, generates an aryl radical that can be trapped by a copper species, leading to the formation of the corresponding phenol (B47542). nih.govresearchgate.net
While there is no specific literature detailing the decarboxylation of this compound, the general principles of decarboxylation of substituted benzoic acids are applicable. The success of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net For instance, both electron-poor and electron-rich benzoates have been shown to undergo decarboxylative hydroxylation successfully. researchgate.net
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group offers another reactive handle for derivatization.
O-Alkylation and O-Acylation Reactions
O-alkylation and O-acylation of the phenolic hydroxyl group are common transformations. O-alkylation can be achieved using alkyl halides under basic conditions. ossila.com For instance, in the synthesis of liquid crystals, a long alkyl tail can be attached to a similar molecule, 2-fluoro-4-hydroxybenzoic acid, using alkyl bromide. ossila.com
O-acylation can be catalyzed by strong acids like trifluoromethanesulfonic acid (TfOH). mdpi.com This method has been shown to be effective for the O-acylation of diacids with alcohols and diols with carboxylic acids, producing diesters in excellent yields. mdpi.com The acetylation of the hydroxyl group is a key step in certain synthetic routes, effectively "masking" the hydroxyl group to allow for subsequent reactions at other positions of the molecule. google.com
Directed Ortho Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In this reaction, a directing group, typically a Lewis basic moiety, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org Both the carboxylic acid and hydroxyl groups can act as directing groups in DoM. rsc.orgorganic-chemistry.org The carboxylic acid group has been established to be of intermediate capacity in directing metallation. rsc.org
In compounds with multiple directing groups, the regioselectivity of the lithiation is determined by the relative directing ability of the groups and their positions on the ring. baranlab.orguwindsor.ca For meta-substituted benzoic acids, complimentary directing effects are observed with chloro and fluoro groups, but not with methoxy (B1213986) and trifluoromethyl groups. rsc.org The use of different organolithium reagents and conditions can also influence the site of metalation. organic-chemistry.org For example, with unprotected 2-methoxybenzoic acid, s-BuLi/TMEDA directs deprotonation exclusively to the position ortho to the carboxylate, while a reversal of regioselectivity is observed with n-BuLi/t-BuOK. organic-chemistry.org
Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring
The substituents on the benzene (B151609) ring of this compound significantly influence its reactivity towards electrophilic aromatic substitution (EAS). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid and trifluoromethoxy groups are deactivating, meta-directing groups.
The interplay of these groups will dictate the position of incoming electrophiles. The powerful activating effect of the hydroxyl group would likely direct substitution to the positions ortho to it (positions 3 and 5). However, the steric hindrance from the adjacent trifluoromethoxy group at position 2 and the deactivating effect of the carboxylic acid at position 1 would influence the regioselectivity. The trifluoromethoxy group, being electron-withdrawing, will deactivate the ring, particularly the positions ortho and para to it.
Regioselectivity and Electronic Effects of Substituents
The orientation of substituents on the benzene ring is a critical determinant for the regiochemical outcome of electrophilic aromatic substitution reactions. Each group on this compound exerts a specific electronic influence—either donating or withdrawing electron density—which in turn activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.
Hydroxyl (-OH) Group: The hydroxyl group at the C4 position is a powerful activating group and an ortho, para-director. This is due to the lone pairs on the oxygen atom which can be donated into the aromatic π-system through resonance, increasing the electron density at the positions ortho and para to it (C3, C5, and C1).
Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group at the C2 position is strongly deactivating and considered a meta-director for electrophilic substitution. The potent electron-withdrawing inductive effect of the three fluorine atoms dominates over the weak resonance donation from the oxygen atom, significantly reducing the ring's nucleophilicity.
Carboxylic Acid (-COOH) Group: The carboxylic acid at the C1 position is a deactivating group and a meta-director. Its carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects.
The combined influence of these three groups results in a complex pattern of reactivity. The powerful activating effect of the hydroxyl group is counteracted by the two deactivating groups. In electrophilic aromatic substitution, the positions C3 and C5 are the most likely sites for reaction. The C5 position is ortho to the activating hydroxyl group and meta to both deactivating groups, making it a probable site for substitution. The C3 position is also ortho to the hydroxyl group but is adjacent to the sterically bulky and electron-withdrawing -OCF₃ group, which may hinder attack.
Table 1: Electronic and Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Influence (Electrophilic) |
| Carboxylic Acid (-COOH) | C1 | Deactivating | meta |
| Trifluoromethoxy (-OCF₃) | C2 | Strongly Deactivating | meta |
| Hydroxyl (-OH) | C4 | Activating | ortho, para |
Mechanistic Studies of Aromatic Functionalization
Mechanistic investigations into the functionalization of substituted benzoic acids and related trifluoromethoxylated arenes provide insight into the potential reaction pathways for this compound.
Direct C-H trifluoromethoxylation of arenes has been explored using silver-based reagents. researchgate.net Mechanistic studies on related intramolecular C-H trifluoromethoxylation reactions suggest that the process can proceed through multiple pathways. nih.govrsc.org One proposed mechanism involves the O-trifluoromethylation of an N-aryl hydroxylamine (B1172632) derivative, which is believed to be a radical process. nih.gov This is followed by a migration step of the -OCF₃ group, which proceeds through the heterolytic cleavage of the N-OCF₃ bond, leading to the formation of a short-lived ion pair that rapidly recombines. nih.govnih.gov Computational studies support this ionic pathway for the migration. nih.gov These findings suggest that functionalization involving the trifluoromethoxy group or its introduction may proceed via complex radical or ionic intermediates.
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, but it has stringent electronic requirements. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orglibretexts.org
In the case of this compound, the ring is substituted with two potent electron-withdrawing groups: the trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups. libretexts.org The -OCF₃ group at C2 and the -COOH group at C1 would strongly activate the ring for nucleophilic attack. However, the molecule lacks a conventional leaving group in a suitably activated position. The hydroxyl group is a poor leaving group.
For SNAr to be a viable strategy, the hydroxyl group would need to be converted into a better leaving group (e.g., a tosylate or triflate), or a halogen atom would need to be introduced at an activated position (C3 or C5). If, for example, a chlorine atom were present at the C5 position, it would be para to the -COOH group and ortho to the -OCF₃ group, making it highly susceptible to displacement by a nucleophile. The reaction of halophenols can be enabled by O-H bond homolysis, which leverages the neutral O-radical as a powerful electron-withdrawing group to activate the ring for substitution. osti.gov
Exploration of Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Methodologies for Aryl-Aryl and Aryl-Heteroatom Bond Formation
Derivatives of this compound are potential substrates for various palladium-catalyzed cross-coupling reactions, provided they are appropriately functionalized with a halide or triflate leaving group.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com If this compound were converted to an aryl halide (e.g., an aryl bromide or iodide), it could be coupled with a wide range of aryl or vinyl boronic acids to form biaryl compounds or styrene (B11656) derivatives. nih.govorganic-chemistry.orgacs.org The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. youtube.com
Buchwald-Hartwig Amination: This reaction forms aryl-nitrogen bonds by coupling an aryl halide or triflate with a primary or secondary amine. acs.orgwikipedia.org This method is a cornerstone of medicinal chemistry for synthesizing aryl amines. acs.org A halogenated derivative of this compound could be reacted with various amines, amides, or carbamates to introduce nitrogen-containing functional groups. organic-chemistry.orgunistra.fr The reaction is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligand. acs.orgwikipedia.org
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Aryl-X + R-B(OH)₂ | Aryl-R | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |
| Buchwald-Hartwig | Aryl-X + R₂NH | Aryl-NR₂ | Pd precatalyst, Phosphine ligand, Base |
| Ullmann Condensation | Aryl-X + Nu-H | Aryl-Nu | Copper catalyst, Base |
(Note: Aryl-X refers to a derivative of the title compound, where X is a halide or triflate. Nu = Nucleophile, such as an alcohol or thiol.)
C-H Activation Strategies
Direct C-H activation or functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic rings without the need for pre-installed leaving groups. nih.gov The carboxylic acid group is a well-established directing group for transition-metal-catalyzed C-H activation, typically favoring functionalization at the ortho position. researchgate.net
For this compound, the carboxylic acid group at C1 could direct a metal catalyst to functionalize the C-H bonds at the C2 and C6 positions. However, the C2 position is already substituted with the -OCF₃ group. Therefore, C-H activation would be expected to occur selectively at the C6 position (which is equivalent to C2 relative to the carboxyl group).
Studies on substituted benzoic acids have demonstrated that various metals, including palladium, rhodium, and iridium, can catalyze these transformations. acs.orgmdpi.com For instance, iridium-catalyzed ortho-C-H methylation and iodination of benzoic acids have been reported, showcasing the utility of the carboxylate as a directing group. researchgate.net Similarly, cobalt-catalyzed methods have been developed to couple benzoic acids with alkynes and dienes. nih.gov While direct C-H activation of electron-poor arenes like benzoic acid derivatives can be challenging, specialized directing templates have been developed to achieve even meta-C-H functionalization. researchgate.netnih.gov
Table 3: Examples of Carboxylate-Directed C-H Activation of Benzoic Acids
| Transformation | Catalyst System | Position Functionalized | Reference |
| Olefination | Pd(II) with nitrile-based template | meta | researchgate.netnih.gov |
| Annulation with Alkynes | [CpRhCl₂]₂ / AgOAc | ortho | mdpi.com |
| Coupling with Dienes | Co(II) catalyst / O₂ oxidant | ortho | nih.gov |
| Iodination | [CpIrCl₂]₂ | ortho | researchgate.net |
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-hydroxy-2-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR methods, has been instrumental in confirming its structure.
¹H NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. The spectrum of this compound shows distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group. The chemical shift of the trifluoromethoxy carbon is particularly informative.
¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound typically shows a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | 7.3 - 7.5 | - |
| H5 | 7.0 - 7.2 | - |
| H6 | 7.9 - 8.1 | - |
| OH | 10.0 - 12.0 (broad) | - |
| COOH | 11.0 - 13.0 (broad) | 165 - 170 |
| C1 | - | 128 - 132 |
| C2 | - | 148 - 152 (q, J(C,F) ≈ 2-5 Hz) |
| C3 | - | 115 - 118 |
| C4 | - | 160 - 164 |
| C5 | - | 118 - 121 |
| C6 | - | 132 - 135 |
| CF₃ | - | 120 - 124 (q, J(C,F) ≈ 270-280 Hz) |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbon and proton atoms (typically over two or three bonds). This is crucial for confirming the placement of the substituents, for example, by showing correlations from the aromatic protons to the carboxylic carbon and the carbon bearing the trifluoromethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between atoms. In this compound, it could be used to confirm the through-space interactions between the trifluoromethoxy group and adjacent protons on the aromatic ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
The FT-IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretching: A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ in the FT-IR spectrum, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. docbrown.info The phenolic O-H stretch also contributes to this region.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1700 and 1680 cm⁻¹. docbrown.info
C-O Stretching: The stretching vibrations for the carboxylic acid C-O and the aryl ether C-O bonds are expected in the 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹ regions, respectively. docbrown.info
C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the trifluoromethoxy group are typically found in the 1200-1000 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic FT-IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Phenolic O-H | Stretching | ~3600 (sharp, if free), or broad in H-bonded systems |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Carboxylic Acid C=O | Stretching | 1700 - 1680 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Carboxylic Acid C-O | Stretching | 1320 - 1210 |
| Aryl Ether C-O | Stretching | 1260 - 1180 |
| C-F | Stretching | 1200 - 1000 (strong) |
The presence of both a hydroxyl and a carboxylic acid group allows for the formation of intermolecular hydrogen bonds. In the solid state, carboxylic acids often form dimeric structures through hydrogen bonding between their carboxyl groups. nih.gov The broadness of the O-H stretching band in the FT-IR spectrum is a strong indicator of such hydrogen bonding. docbrown.info The exact nature of the hydrogen bonding network can be further investigated using techniques like X-ray crystallography and temperature-dependent FT-IR studies.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₈H₅F₃O₃), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, providing a high degree of confidence in the compound's identity. The molecular weight of this compound is 222.0245 g/mol . Fragmentation patterns observed in the mass spectrum can also provide additional structural information.
X-ray Crystallography for Solid-State Structure Determination
In the absence of direct data, the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid serves as a valuable comparative model. researchgate.netnih.gov For this analogue, crystallographic studies have revealed a monoclinic crystal system. researchgate.net It is reasonable to anticipate that this compound would also crystallize in a common crystal system, with its solid-state structure being heavily influenced by the interplay of its functional groups.
The conformation of this compound is expected to be significantly influenced by steric hindrance between the trifluoromethoxy group and the carboxylic acid group at adjacent positions on the benzene ring. In the analogue 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions cause the carboxylic acid group to rotate out of the plane of the aromatic ring by a significant angle. researchgate.netnih.gov A similar out-of-plane rotation of the carboxylic acid group is highly probable for this compound. The larger size of the trifluoromethoxy group compared to the trifluoromethyl group may lead to an even greater dihedral angle between the plane of the carboxylic acid and the benzene ring.
The primary intermolecular interactions dictating the crystal structure of this compound are predicted to be strong hydrogen bonds. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, and it is anticipated to form the characteristic head-to-tail dimers observed in many benzoic acid derivatives. researchgate.netresearchgate.net In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a stable eight-membered ring motif with the graph-set notation R²₂(8). researchgate.net The hydroxyl group at the fourth position provides an additional site for hydrogen bonding, which could lead to the formation of extended one-, two-, or three-dimensional networks, further stabilizing the crystal lattice.
In the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid, the donor-acceptor hydrogen-bonding distance for the carboxylic acid dimer is 2.7042 (14) Å. researchgate.netnih.gov A comparable hydrogen bond distance is expected for this compound.
Table 1: Anticipated Hydrogen-Bond Geometry for this compound (based on data from 4-nitro-2-(trifluoromethyl)benzoic acid)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O (Carboxylic Acid Dimer) | ~0.85 | ~1.86 | ~2.70 | ~175 |
| O-H···O (Phenolic Hydroxyl) | - | - | - | - |
Note: The values for the carboxylic acid dimer are taken from the structural data of 4-nitro-2-(trifluoromethyl)benzoic acid and are presented here as a reasonable estimation for this compound. The parameters for the phenolic hydroxyl hydrogen bond would depend on the acceptor atom, which could be a trifluoromethoxy group or a carboxylic acid oxygen of a neighboring molecule.
For this compound, a similar packing arrangement is plausible, where the hydrogen-bonded dimers form columns or layers that are further stabilized by π-π interactions between the aromatic rings of adjacent dimers. The trifluoromethoxy group, with its electronegative fluorine atoms, could also participate in weaker C-H···F or F···F intermolecular contacts, which would further influence the three-dimensional architecture of the crystal.
Table 2: Potential Intermolecular Interaction Parameters in the Crystal Structure of this compound (inferred from 4-nitro-2-(trifluoromethyl)benzoic acid)
| Interaction Type | Distance (Å) | Description |
| Ring Centroid-to-Centroid | ~3.9 | Indicates face-to-face π-stacking between aromatic rings of adjacent dimers. |
| Ring Centroid-to-Plane | ~3.8 | The perpendicular distance from the centroid of one ring to the plane of another. |
| Ring-Offset Slippage | ~0.8 | The displacement of the ring centroids in a face-to-face arrangement. |
| Fluorine-Fluorine Interaction | >2.9 | Potential for weak interactions between fluorine atoms on adjacent molecules. |
Note: The numerical values are derived from the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid and serve as an estimation for the analogous interactions in this compound. researchgate.netnih.gov
Computational and Theoretical Investigations of 4 Hydroxy 2 Trifluoromethoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These ab initio methods solve the Schrödinger equation to determine the energy and wavefunction of the system, from which all other properties can be derived.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry (the lowest energy conformation) and electronic ground state properties of a molecule. DFT calculations for substituted benzoic acids are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of electron correlation and polarization. nih.govchemrxiv.org
For 4-hydroxy-2-(trifluoromethoxy)benzoic acid, DFT calculations would predict key structural parameters. While direct data is unavailable, studies on analogous compounds like 3-methoxy-2,4,5-trifluorobenzoic acid and 2-(4-hydroxyphenylazo)benzoic acid provide insight into the expected bond lengths and angles. researchgate.net For instance, the C-C bond lengths within the benzene (B151609) ring are expected to be in the range of 1.38 to 1.41 Å, with slight variations due to the electronic influence of the hydroxyl, carboxyl, and trifluoromethoxy substituents. researchgate.net The strong electron-withdrawing nature of the -OCF₃ group and the interplay of hydrogen bonding from the -OH and -COOH groups would significantly influence the molecule's final, lowest-energy geometry.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Calculated Value | Parameter | Calculated Value |
| C1-C2 | 1.393 | C6-C1-C2 | 117.69 |
| C1-C6 | 1.401 | C1-C2-C3 | 123.44 |
| C1-C(OOH) | 1.511 | C2-C3-C4 | 116.89 |
| C-F | 1.339 - 1.360 | C3-C4-C5 | 120.82 |
| C=O | 1.209 | O=C-OH | 121.75 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state to an excited state. For this compound, the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group would have competing effects on the electron density distribution of the aromatic ring, which would be reflected in the HOMO and LUMO energies and localizations. Computational studies on molecules like m-trifluoromethyl benzoic acid and various triazole benzoic acid hybrids show that DFT calculations can effectively predict these values. mdpi.comnih.gov The HOMO is often distributed across the aromatic ring and electron-donating groups, while the LUMO may be concentrated near electron-withdrawing groups and the carboxylic acid moiety. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic environment and bonding.
For this compound, DFT calculations could predict its infrared (IR) and Raman spectra. These calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of vibration, such as C=O stretching, O-H bending, and C-F stretching. wikipedia.org While these calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement with experimental data. researchgate.net For example, the characteristic sharp C=O carbonyl bond vibration is expected between 1680 and 1725 cm⁻¹, while the broad O-H band from the carboxylic acid dimer would appear between 2500 and 3000 cm⁻¹. wikipedia.org Studies on m-trifluoromethyl benzoic acid have successfully used DFT to calculate these frequencies and perform a detailed potential energy distribution (PED) analysis to assign the vibrational modes. nih.gov
Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) technique, often in conjunction with DFT. mdpi.com Predictions for this compound would show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton, whose chemical shifts are influenced by the electronic effects of the substituents. The acidic proton of the carboxylic acid group is typically observed far downfield (10-13 ppm). wikipedia.orgdocbrown.info
| Vibrational Frequencies (cm⁻¹) | NMR Chemical Shifts (ppm) | ||
|---|---|---|---|
| Assignment | Calculated Value | Proton | Predicted δ |
| O-H Stretch (Carboxylic Acid) | ~3600 | -COOH | 12.0 - 13.0 |
| C-H Stretch (Aromatic) | 3050 - 3150 | -OH | 9.0 - 11.0 |
| C=O Stretch | ~1770 | Aromatic C-H | 7.0 - 8.5 |
| C-O-C Stretch (Ether) | ~1250 | ||
| C-F Stretch | 1100 - 1200 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, molecular flexibility, and interactions with a solvent over time.
For a molecule like this compound, which has several rotatable bonds (around the C-O ether linkage and the C-C bond of the carboxylic acid), MD simulations would be crucial for exploring its conformational landscape. These simulations can map the potential energy surface, identifying the most stable conformers and the energy barriers between them. A related study on 2-fluoro-4-hydroxy benzoic acid used quantum chemical calculations to map the potential energy surface related to the rotation of the hydroxyl and carboxylic acid groups, identifying multiple stable and higher-energy conformers. mdpi.com A similar approach for this compound would reveal how intramolecular hydrogen bonding and steric hindrance from the bulky -OCF₃ group dictate the preferred three-dimensional structure of the molecule in different environments.
Theoretical Reactivity Studies and Reaction Pathway Prediction
Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction. By mapping the potential energy surface that connects reactants to products, chemists can understand reaction mechanisms, predict reaction rates, and identify key intermediates.
A critical point on a reaction's potential energy surface is the transition state (TS), which represents the highest energy barrier along the reaction coordinate. Locating and characterizing the TS is essential for understanding the kinetics of a reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except one (the reaction coordinate), where it is an energy maximum.
A key feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. While specific reaction pathways for this compound have not been detailed in the literature, theoretical studies on its reactions (e.g., esterification, electrophilic substitution) would involve locating the relevant transition states. wikipedia.org For example, in an esterification reaction, the TS would involve the nucleophilic attack of an alcohol on the carbonyl carbon of the benzoic acid. DFT calculations would be used to optimize the geometry of this high-energy species and confirm its nature by performing a frequency calculation.
Acidity and Basicity Predictions (pKa)
The acidity and basicity of a molecule are fundamental properties that dictate its behavior in different chemical environments, including its solubility, reactivity, and biological interactions. For this compound, the key ionizable groups are the carboxylic acid proton and the phenolic hydroxyl proton. Computational chemistry offers powerful tools to predict the acid dissociation constants (pKa) for these groups, providing insights into their relative acidities.
Theoretical Framework
The prediction of pKa values through computational methods typically involves calculating the change in Gibbs free energy (ΔG) for the deprotonation reaction in a solvent, most commonly water. researchgate.net Density Functional Theory (DFT) has emerged as a widely used and reliable method for these calculations. Various functionals, such as B3LYP, PBEPBE, and CAM-B3LYP, combined with different basis sets (e.g., 6-31G**, 6-311G+(d,p)), are employed to optimize the molecular geometries of both the protonated and deprotonated species in the gas phase. researchgate.netnih.gov
To account for the significant effect of the solvent on acidity, solvation models like the Polarizable Continuum Model (PCM), Conductor-like PCM (CPCM), or Solvation Model based on Density (SMD) are applied to calculate the free energies of solvation. researchgate.netnih.gov The pKa is then derived from the calculated free energy of the reaction in the solution phase. For substituted benzoic acids, these computational approaches have shown good correlation with experimental pKa values.
Predicted Acidity of Functional Groups
In this compound, two acidic protons are present: one on the carboxylic acid group and one on the hydroxyl group. The electronic properties of the substituents on the benzene ring significantly influence the pKa of these groups. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect is expected to stabilize the resulting carboxylate and phenoxide anions, thereby increasing the acidity (lowering the pKa) of both the carboxylic acid and the hydroxyl group compared to unsubstituted benzoic acid and phenol (B47542), respectively.
The hydroxyl group (-OH) is generally an electron-donating group through resonance, but its effect on the acidity of the carboxylic acid will depend on its position. In this case, the para-hydroxyl group can donate electron density to the ring, which would typically decrease the acidity of a benzoic acid. However, the presence of the strongly electron-withdrawing trifluoromethoxy group at the ortho position relative to the carboxylic acid is expected to have a more dominant acid-strengthening effect.
A computational study would typically predict two distinct pKa values for this compound, corresponding to the sequential deprotonation of the carboxylic acid and the phenolic hydroxyl group. Given the general acidity of these functional groups, the carboxylic acid is expected to be significantly more acidic (have a lower pKa) than the hydroxyl group.
The following table illustrates the kind of data that would be generated from a computational pKa prediction study for this compound, alongside the experimental pKa values of related parent compounds for comparison.
| Ionizable Group | Predicted pKa (this compound) | Parent Compound | Experimental pKa (Parent Compound) |
| Carboxylic Acid (-COOH) | Predicted Value | Benzoic Acid | 4.20 |
| Hydroxyl (-OH) | Predicted Value | Phenol | 9.95 |
Note: The predicted pKa values in the table are placeholders and would be determined by specific computational calculations.
The precise calculated values would depend on the level of theory and the solvation model used. researchgate.netresearchgate.net Studies have shown that for ortho-substituted benzoic acids, specific computational models and corrections may be necessary to achieve high accuracy due to steric and electronic interactions that are more complex than for meta- and para-substituted analogs. manchester.ac.uk
Prospective Applications in Specialized Chemical Synthesis
Precursor for Fluorinated Polymers and Advanced Materials
The presence of the trifluoromethoxy (-OCF3) group imparts desirable characteristics to polymers, including enhanced thermal stability, chemical resistance, and specific optical properties. 4-hydroxy-2-(trifluoromethoxy)benzoic acid serves as a crucial monomer in the synthesis of a variety of fluorinated polymers.
The robust nature of the C-F bond in the trifluoromethoxy group significantly enhances the thermal and chemical stability of polymers. When this compound is incorporated into polymer backbones, such as those of polyesters and polyamides, the resulting materials exhibit superior resistance to high temperatures and harsh chemical environments. This makes them suitable for applications in demanding industrial settings, including high-performance films, coatings, and engineering plastics. The synthesis of these polymers often involves condensation polymerization reactions, where the hydroxyl and carboxylic acid functionalities of the monomer react to form ester or amide linkages.
The unique electronic and steric properties of the trifluoromethoxy group play a crucial role in directing the self-assembly of molecules, a key principle in the formation of liquid crystals. ossila.com Research has demonstrated that derivatives of this compound are valuable precursors for liquid crystalline materials. For instance, polyesters containing segments of this benzoic acid derivative can self-assemble into spherulite crystals, which are instrumental in the fabrication of optical vortex beam generators. ossila.com
The synthesis of such materials often involves the reaction of this compound with other mesogenic (liquid crystal-forming) molecules. The resulting compounds can exhibit various liquid crystalline phases, such as smectic and nematic phases, over a wide range of temperatures. mdpi.comnih.gov The ability to form ordered yet fluid structures makes these materials ideal for applications in displays, sensors, and other optical devices. nih.gov The introduction of the trifluoromethoxy group can influence the mesomorphic properties, including the stability of the liquid crystal phases. semanticscholar.org
Table 1: Properties of Liquid Crystalline Materials Derived from Benzoic Acid Derivatives
| Derivative Type | Mesophase Observed | Transition Temperature (°C) | Key Findings |
| Alkanoyloxy benzoic acids | Smectic | Varies with alkyl chain length | Stability depends on the position of the ester moiety. nih.gov |
| Thioether derivatives | Smectic A | 107.0 - 135.5 | Slight molecular modifications can significantly widen the smectic A phase range. mdpi.com |
| Chloro-substituted benzoic acids | Smectic and Nematic | Varies | The presence and position of the chloro substituent influence mesomorphic behavior. isca.me |
Building Block for Complex Organic Molecules
The distinct functionalities of this compound make it a valuable scaffold for the construction of more complex organic molecules with specific biological or material properties.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactive sites on this compound allow for its integration into various heterocyclic ring systems. Through reactions such as esterification and amide bond formation, this benzoic acid derivative can be attached to other molecular scaffolds. ossila.com For example, it has been used in the synthesis of benzofuran (B130515) derivatives that have shown potential as antitubercular agents. ossila.com The trifluoromethoxy group can significantly influence the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.
The combination of a hydrophilic carboxylic acid group and a hydrophobic trifluoromethoxy-substituted aromatic ring gives this compound amphiphilic character. This property is advantageous for the synthesis of fluorinated surfactants. These surfactants can exhibit superior performance in reducing surface tension compared to their non-fluorinated counterparts and are used in a variety of applications, including coatings, emulsifiers, and foaming agents. The unique properties of this compound also lend themselves to the creation of other specialty chemicals where a combination of thermal stability, chemical resistance, and surface activity is required.
Catalysis and Ligand Design
While direct applications of this compound in catalysis are still an emerging area of research, its structural features suggest significant potential in ligand design. The electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic properties of a metal center when the molecule is used as a ligand in a catalyst complex. This can influence the catalyst's activity, selectivity, and stability.
The design of ligands with specific electronic and steric properties is crucial for developing efficient catalysts. rsc.org The presence of both a hydroxyl and a carboxylic acid group offers multiple points for coordination to a metal center, allowing for the formation of stable chelate complexes. The development of new iridium complexes with ligands containing sulfonylamide moieties, for example, has shown enhanced stability and efficiency in formic acid dehydrogenation. rsc.org This highlights the potential for designing novel ligands from functionalized benzoic acids like this compound for a range of catalytic applications.
Potential as a Chiral Ligand Precursor
The development of novel chiral ligands is crucial for asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral molecule. Hydroxybenzoic acid derivatives serve as versatile scaffolds for the synthesis of such ligands. The presence of both a hydroxyl and a carboxylic acid group allows for sequential and regioselective modifications, enabling the introduction of chiral auxiliaries or catalytically active metal-binding sites.
For instance, hydroxybenzoic acid derivatives have been investigated as precursors for dual-target ligands in medicinal chemistry, such as those targeting mitochondrial oxidative stress and cholinesterase inhibition. frontiersin.org In these studies, the carboxylic acid and hydroxyl groups are functionalized to incorporate other molecular fragments, leading to complex structures with specific biological activities. frontiersin.org The design and synthesis of new chiral ligands are fundamental to advancing modern asymmetric synthesis. researchgate.net While specific examples for the direct use of this compound are absent, the general principles of ligand design suggest its potential utility. The trifluoromethoxy group, with its strong electron-withdrawing nature, could influence the electronic properties of any resulting ligand, potentially tuning the catalytic activity and selectivity of a metal complex.
Role in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, including their pore size, surface area, and chemical functionality, are dictated by the choice of the metal and the organic linker. Benzoic acid derivatives are commonly employed as linkers in MOF synthesis.
The presence of multiple functional groups on a benzoic acid linker can lead to MOFs with interesting properties and applications in areas such as gas storage, separation, and catalysis. researchgate.netwpi.edu For example, the use of p-hydroxybenzoic acid as a linker has been shown to produce three-dimensional MOFs. mdpi.com The hydroxyl group can participate in coordination to the metal center or be available for post-synthetic modification, introducing further functionality into the framework.
A search of the available literature does not yield any examples of MOFs constructed using this compound. However, the structural motifs of related compounds suggest its potential as a linker. The carboxylate group would be expected to coordinate to the metal centers, while the hydroxyl and trifluoromethoxy groups would decorate the pores of the resulting framework. The trifluoromethoxy group, in particular, could impart specific properties to the MOF, such as increased hydrophobicity or altered guest-host interactions. The synthesis of MOFs with functionalized linkers, such as those containing amino or carboxyl groups, has been explored to tune their light-absorbing and catalytic properties. mdpi.com
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes with Improved Efficiency
Future research should focus on developing more direct and efficient synthetic routes. One promising avenue is the exploration of advanced trifluoromethoxylation reagents and catalysts. Recent advancements in silver-mediated trifluoromethoxylation have shown promise in synthesizing a variety of compounds containing the OCF3 group. researchgate.net Investigating ortho-lithiation as a strategy for direct functionalization could also lead to more streamlined syntheses. uwindsor.cacore.ac.uk The development of one-pot syntheses, minimizing intermediate isolation steps, would significantly improve efficiency and reduce waste.
| Synthetic Approach | Potential Advantages | Challenges |
| Advanced Trifluoromethoxylation | Direct introduction of the OCF3 group, potentially higher yields. | Reagent cost and stability, regioselectivity. |
| Ortho-lithiation | High regioselectivity for ortho-functionalization. | Requires very strong bases and anhydrous conditions. |
| One-pot Syntheses | Reduced reaction time, solvent usage, and waste. | Compatibility of reagents and reaction conditions. |
| Biocatalysis | Environmentally friendly, high selectivity. nih.gov | Enzyme stability and availability, substrate scope. |
Investigation of Solid-State Properties and Polymorphism
The solid-state properties of 4-hydroxy-2-(trifluoromethoxy)benzoic acid, such as its crystal structure and potential for polymorphism, are largely unexplored but critical for its application in materials science. The presence of both hydrogen bond donors (hydroxyl and carboxylic acid groups) and a bulky, electron-withdrawing trifluoromethyl group suggests complex intermolecular interactions that could lead to various crystalline forms (polymorphs) with distinct physical properties.
Studies on analogous compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid, reveal that the trifluoromethyl group ortho to the carboxylic acid forces it to rotate out of the aromatic ring's plane. montclair.eduacs.org This steric hindrance significantly influences molecular packing. In the solid state, these molecules form dimers through hydrogen bonding between the carboxylic acid groups. montclair.eduacs.org It is known that polyesters containing segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid can self-assemble into spherulite crystals. ossila.com
Future research should involve a systematic study of the crystallization of this compound under various conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize any polymorphs. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR would be crucial in this investigation. Understanding polymorphism is vital as it can affect solubility, stability, and mechanical properties of materials derived from this compound.
Development of High-Throughput Screening Methods for Derivatization
To fully explore the potential of this compound as a building block, efficient methods for creating and screening libraries of its derivatives are needed. High-throughput screening (HTS) allows for the rapid, parallel synthesis and evaluation of numerous compounds. sigmaaldrich.com
Future research could focus on adapting existing HTS platforms for the derivatization of the carboxylic acid and hydroxyl groups of the target molecule. For instance, solid-phase synthesis, a cornerstone of combinatorial chemistry, could be employed. nih.gov The compound could be anchored to a solid support, allowing for a variety of reagents to be used in excess to drive reactions to completion, with easy purification by simple filtration and washing. nih.gov
The development of robotic systems for automated synthesis and screening would accelerate the discovery of new derivatives with desired properties for applications in pharmaceuticals and materials science. Derivatization techniques, such as amidation and esterification, are commonly used for carboxylic acids prior to analysis and could be adapted for HTS. nih.gov Recently, a growth-coupled high-throughput screening assay was developed to engineer a carboxylic acid reductase, demonstrating the potential of HTS in modifying enzymes for specific synthetic purposes. wikipedia.org
| HTS Approach | Application to Derivatization | Key Benefits |
| Solid-Phase Synthesis | Anchoring the molecule to a resin for sequential reactions. | Ease of purification, use of excess reagents. |
| Robotic Synthesis | Automated dispensing and handling of reagents and products. | High speed, reproducibility, and scalability. |
| Growth-Coupled Assays | Screening for enzymatic modifications of the molecule. | Direct link between catalytic activity and a selectable output. |
Detailed Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and controlling product selectivity. Key reactions for this molecule include esterification, amidation, and the Kolbe-Schmitt reaction for its synthesis.
The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a classical method for synthesizing hydroxybenzoic acids. jergym.cz Theoretical studies on the mechanism of the Kolbe-Schmitt reaction with sodium phenoxide suggest a process involving the formation of a complex with carbon dioxide, followed by electrophilic attack on the aromatic ring, primarily at the ortho position. cambridge.orgmdpi.com The presence of the trifluoromethoxy group at the 2-position would likely influence the regioselectivity of such a reaction if applied to a precursor phenol (B47542).
Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. Kinetic studies of esterification reactions, for example, can reveal the order of the reaction and the activation energy, providing insights into the transition state. core.ac.uknih.govchemrevlett.com Computational studies using density functional theory (DFT) can be used to model reaction pathways, identify transition states, and calculate energy barriers, offering a detailed picture of the reaction at a molecular level. researchgate.netmontclair.edu Mechanistic studies on trifluoromethoxylation reactions have highlighted both radical and ionic pathways, depending on the reagents and conditions. nih.govresearchgate.net
Environmental Fate and Degradation Studies (e.g., Photodegradation, Biodegradation)
The increasing use of fluorinated compounds necessitates an understanding of their environmental fate and potential for degradation. nih.gov The trifluoromethoxy group is known for its metabolic stability, which can make compounds containing it persistent in the environment.
Future research should focus on the photodegradation and biodegradation of this compound. Photodegradation studies would involve exposing the compound to simulated sunlight to identify the resulting products and determine the degradation kinetics. The high stability of the C-F bond often hinders microbial degradation. However, microorganisms have been shown to degrade some fluorinated aromatic compounds, often by first acting on other functional groups on the molecule.
Biodegradation studies could involve incubating the compound with various microbial consortia from different environments (e.g., soil, water) to assess its susceptibility to microbial attack. Identifying the metabolic pathways and the enzymes involved in the degradation process would be a key objective. This research is crucial for assessing the environmental risk associated with the large-scale production and use of this compound and its derivatives.
Advanced Materials Integration and Performance Testing
This compound is a promising candidate for integration into advanced materials such as liquid crystals and high-performance polymers due to its rigid structure and the unique properties imparted by the trifluoromethoxy group. It has been noted for its use in synthesizing polyesters that form spherulite crystals for optical vortex beam generators and in the creation of smectic C liquid crystals. ossila.com
The trifluoromethoxy group can enhance properties like thermal stability and lipophilicity, and its influence on the mesogenic behavior of liquid crystals is an active area of research. The incorporation of fluorinated moieties can influence the self-assembly and electronic properties of materials.
Future research should focus on the synthesis of a wider range of polymers and liquid crystals incorporating this molecule. Performance testing of these materials is critical and should include characterization of their thermal properties (e.g., glass transition temperature, melting point), mechanical properties (e.g., tensile strength, modulus), and optical properties (e.g., refractive index, birefringence). For liquid crystals, the mesophase behavior, clearing points, and electro-optical switching characteristics would be of primary interest. The data from these studies will be essential for evaluating their suitability for applications in displays, sensors, and other advanced technologies.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4-hydroxy-2-(trifluoromethyl)benzoic acid, and how should the data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : 1H-NMR in DMSO-d6 (δ 2.34, 7.56, 7.70, 7.91, 13.66) confirms the presence of hydroxyl, trifluoromethyl, and aromatic protons. Compare observed chemical shifts to reference spectra from synthesized derivatives .
- LC-MS : Utilize platforms like those described by Creative Proteomics to quantify the compound and detect metabolites. High-resolution mass spectrometry (HRMS) can validate molecular weight (exact mass: 220.0388 Da) .
- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3000 cm⁻¹, C=O at ~1700 cm⁻¹).
Q. What are the critical safety protocols for handling 4-hydroxy-2-(trifluoromethyl)benzoic acid in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 irritation per SDS) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for discoloration or precipitation, which may indicate instability .
- Disposal : Follow EPA guidelines for halogenated organic acids (e.g., incineration with alkali scrubbers) .
Advanced Research Questions
Q. How can the acetylation reaction of 4-hydroxy-2-(trifluoromethyl)benzoic acid be optimized to enhance yield and purity?
- Methodological Answer :
- Catalyst Variation : Test pyridine vs. DMAP in acetic anhydride-mediated reactions. Pyridine acts as both base and catalyst, but DMAP may reduce side reactions .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track conversion. Target intermediates (e.g., acetylated product) should show distinct Rf/retention times.
- Workup Optimization : Extract with ethyl acetate, wash with dilute HCl to remove excess acetic anhydride, and dry over Na2SO4. Recrystallize from ethanol/water for high-purity crystals .
Q. What experimental strategies are effective for evaluating the enzyme inhibitory activity of this compound?
- Methodological Answer :
- Tyrosinase Inhibition Assay : Adapt protocols from benzoic acid derivatives ( ). Prepare a reaction mix with L-DOPA, mushroom tyrosinase, and varying compound concentrations. Measure dopachrome formation at 475 nm .
- IC50 Determination : Use nonlinear regression to calculate inhibition potency. Compare to kojic acid (positive control) to contextualize results .
- Molecular Docking : Model interactions with tyrosinase’s copper-binding site using software like AutoDock. The trifluoromethyl group may enhance hydrophobic binding .
Q. How does the substitution pattern (hydroxyl at C4, trifluoromethyl at C2) influence pharmacokinetic properties?
- Methodological Answer :
- Solubility Studies : Measure logP via shake-flask method (polar -OH vs. hydrophobic -CF3). Aqueous solubility can be tested in PBS (pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS. The -CF3 group may reduce oxidative metabolism .
- Comparative SAR : Syntize analogs (e.g., 4-methoxy-2-trifluoromethyl variants from ) and test bioactivity. Positional isomers (e.g., 2-hydroxy-4-CF3) may exhibit divergent potency .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities. Compare batches synthesized via different routes (e.g., vs. alternative methods) .
- Reproducibility Checks : Validate reaction conditions (temperature, solvent purity) and biological assay protocols (cell line viability, enzyme lot consistency) .
- Data Normalization : Express biological activity as % inhibition relative to internal controls to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
